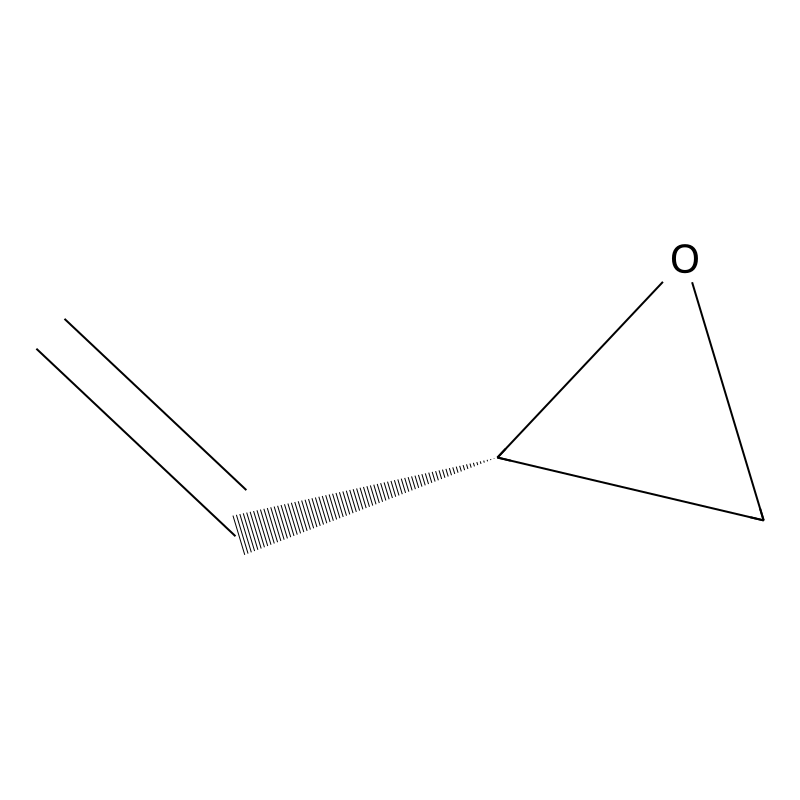

(S)-2-Vinyloxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Nucleophilic Ring Opening: The epoxide ring can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other functionalized products. This reaction is often regioselective depending on the nature of the nucleophile used.

- Epoxidation: The compound can be further epoxidized to yield 2-methyl-2,2'-bioxirane, demonstrating its potential for further functionalization.

- Reactions with Thioketones: (S)-2-Vinyloxirane reacts with thioketones to form five- or seven-membered heterocycles, showcasing its versatility in forming complex structures .

The biological activity of (S)-2-Vinyloxirane has been explored in various contexts. Its unique structure allows it to act as a substrate for enzymatic transformations and as an intermediate in the synthesis of biologically active compounds. For instance, it has been shown to exhibit antimicrobial properties and may serve as a precursor for developing pharmaceuticals .

Several methods exist for synthesizing (S)-2-Vinyloxirane:

- From D-Mannitol: One common method involves the thermal rearrangement of precursors derived from D-mannitol, leading to the formation of the desired epoxide .

- Chiral Catalysis: Asymmetric synthesis techniques using chiral catalysts can produce (S)-2-Vinyloxirane with high enantioselectivity.

- Epoxidation of Alkenes: The compound can also be synthesized through the epoxidation of corresponding alkenes using peracids or other oxidizing agents.

(S)-2-Vinyloxirane finds applications across various fields:

- Organic Synthesis: It serves as an important building block in organic chemistry for synthesizing more complex molecules.

- Pharmaceuticals: Its reactivity allows it to be used in the development of drugs and biologically active compounds.

- Material Science: The compound can be utilized in polymer chemistry and materials science due to its unique structural properties.

Interaction studies involving (S)-2-Vinyloxirane focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for transformation into other useful compounds. Research indicates that the stereochemistry of (S)-2-Vinyloxirane significantly influences its interaction outcomes, making it a subject of interest in stereochemistry studies .

Several compounds share structural similarities with (S)-2-Vinyloxirane. Here are some notable examples:

(S)-2-Vinyloxirane is unique due to its specific stereochemical configuration and ability to undergo selective reactions that are not typical for other similar compounds. Its chiral nature enhances its utility in asymmetric synthesis, setting it apart from non-chiral analogs.

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is (2S)-2-ethenyloxirane. Structurally, it consists of a three-membered oxirane ring with a vinyl group (-CH₂CH₂) attached to the stereogenic carbon at position 2. The (S)-configuration denotes the spatial arrangement of substituents around this chiral center (Fig. 1).

Structural Representation:

O | C=C–C–CH₂ CAS Registry Number and Alternative Synonyms

Molecular Formula and Stereochemical Descriptors

Canonical SMILES and InChI Key Specifications

Traditional epoxidation methods represent the foundational approaches for synthesizing vinyl-substituted epoxides, including (S)-2-vinyloxirane. These methodologies primarily utilize peroxycarboxylic acids as oxidizing agents to convert alkenes into epoxides through the well-established Prilezhaev reaction mechanism [1].

Mechanism of Peracid Epoxidation

The epoxidation of vinyl-substituted alkenes with peroxycarboxylic acids proceeds through a concerted mechanism known as the "butterfly mechanism" [2]. This mechanism involves the simultaneous formation of two carbon-oxygen bonds on the same face of the alkene, resulting in stereospecific syn addition. The reaction involves several key steps: nucleophilic attack of the carbon-carbon π-bond onto the electrophilic oxygen of the peracid, concurrent breaking of the weak oxygen-oxygen bond, and formation of the three-membered epoxide ring [3] [4].

Meta-chloroperoxybenzoic acid (mCPBA) emerges as the most widely utilized peroxyacid for vinyl epoxide synthesis due to its enhanced stability and favorable reactivity profile [2] [5]. The presence of the electron-withdrawing chlorine substituent in the meta position increases the electrophilicity of the peroxide oxygen, thereby accelerating the epoxidation reaction while maintaining selectivity [6].

Substrate Reactivity and Selectivity

Research findings indicate that the reactivity of vinyl-substituted alkenes toward peracid epoxidation is significantly influenced by electronic factors [2]. Electron-rich alkenes demonstrate enhanced reactivity rates compared to electron-deficient substrates, with the vinyl group in 2-vinyloxirane providing moderate electron density through hyperconjugation effects [3]. The reaction typically proceeds under mild conditions, with temperatures ranging from 0 to 25°C and reaction times of 2-6 hours [7].

Stereochemical outcomes in traditional epoxidation are governed by the concerted nature of the mechanism. For vinyl-substituted substrates, the epoxidation reaction maintains the stereochemical integrity of existing stereocenters while creating new stereogenic centers at the epoxide carbon atoms [1] [6]. However, traditional peracid epoxidation methods produce racemic mixtures when applied to prochiral vinyl alkenes, limiting their utility for synthesizing enantiomerically pure (S)-2-vinyloxirane [5].

Industrial Applications and Limitations

Traditional epoxidation routes using mCPBA demonstrate excellent functional group tolerance and broad substrate scope, making them suitable for preparative-scale synthesis [8]. Typical yields range from 75-85% for simple vinyl-substituted alkenes, with the reaction proceeding efficiently in non-polar solvents such as dichloromethane or chloroform [2] [6].

Despite their reliability, traditional epoxidation methods face significant limitations for industrial chiral synthesis. The inherent lack of enantioselectivity necessitates subsequent resolution procedures, reducing overall process efficiency [8]. Additionally, the use of stoichiometric amounts of peroxyacids generates substantial carboxylic acid waste, presenting environmental and economic challenges for large-scale applications [7].

Sharpless Asymmetric Epoxidation: Titanium-Based Catalysis

The Sharpless asymmetric epoxidation represents a revolutionary advancement in chiral epoxide synthesis, providing access to enantiomerically enriched vinyl epoxides through titanium-catalyzed oxidation of allylic alcohols [9] [10].

Catalytic System and Mechanism

The Sharpless epoxidation employs a titanium tetra(isopropoxide) catalyst modified with chiral diethyl tartrate ligands and tert-butyl hydroperoxide as the terminal oxidant [10] [9]. The active catalytic species forms through ligand exchange reactions, where isopropoxide ligands are progressively replaced by tartrate esters and the allylic alcohol substrate [10].

Mechanistic investigations reveal that the catalytic cycle proceeds through a dimeric titanium-tartrate complex, although monomeric units provide a more tractable model for understanding the transformation [10]. The stereochemical outcome is controlled by the chiral tartrate ligand, which creates a well-defined chiral environment around the titanium center. The sense of asymmetric induction can be predicted using established empirical models: (+)-diethyl tartrate (DET) delivers oxygen to the bottom face of the coordinated allylic alcohol, while (-)-DET provides complementary selectivity [11] [12].

Substrate Scope and Selectivity

For synthesizing (S)-2-vinyloxirane via Sharpless epoxidation, the required starting material is 2-vinyl-1-propen-3-ol, an allylic alcohol containing the vinyl substituent [13]. Research demonstrates that primary allylic alcohols generally provide higher enantioselectivities compared to secondary alcohols, with ee values typically exceeding 90% under optimized conditions [9] [14].

The titanium-salalen catalyst system, developed as an advanced variant of the original Sharpless methodology, demonstrates exceptional performance for terminal olefin epoxidation [15]. This system achieves enantioselectivities up to 98% ee with remarkably low catalyst loadings (0.1 mol%), representing a significant improvement in catalytic efficiency [15]. The enhanced performance stems from the rigid, C2-symmetric ligand framework that provides superior chiral recognition [15].

Reaction Conditions and Optimization

Optimal conditions for Sharpless asymmetric epoxidation require careful control of multiple parameters [10] [13]. The reaction typically operates at temperatures between -20°C and 0°C to maximize enantioselectivity while maintaining reasonable reaction rates [12]. The presence of 3Å molecular sieves is essential for removing trace water, which can lead to catalyst deactivation and reduced selectivity [9].

Catalyst loadings generally range from 5-10 mol% for the standard system, although advanced titanium-salalen complexes can operate effectively at 0.1-1 mol% loading [15]. The reaction time varies from 12-48 hours depending on substrate reactivity and desired conversion levels [13].

Industrial Considerations and Scale-Up

The Sharpless epoxidation has been successfully scaled to preparative levels, with several industrial applications documented in pharmaceutical synthesis [16]. The methodology offers significant advantages including the use of readily available and relatively inexpensive reagents, high predictability of stereochemical outcomes, and excellent functional group tolerance [13].

However, industrial implementation faces several challenges. The requirement for low temperatures increases energy costs and complicates reactor design [16]. Additionally, the stoichiometric use of molecular sieves and the need for anhydrous conditions add operational complexity [17]. Catalyst recovery and recycling, while demonstrated on laboratory scales, remain economically challenging for large-scale operations due to the homogeneous nature of the catalytic system [16].

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution using epoxide hydrolases represents a powerful biocatalytic approach for obtaining enantiomerically pure (S)-2-vinyloxirane from racemic starting materials [18] [19].

Epoxide Hydrolase Catalysis Mechanism

Epoxide hydrolases catalyze the enantioselective hydrolysis of epoxides through a two-step mechanism involving nucleophilic attack by an aspartate residue [20]. The enzyme first forms a covalent alkyl-enzyme intermediate through SN2 attack at the less substituted carbon of the epoxide ring, followed by hydrolysis to yield the corresponding vicinal diol [21]. This mechanism ensures inversion of configuration at the reacting carbon center and provides the basis for kinetic resolution [19].

For 2-vinyloxirane substrates, enzyme selectivity is determined by the relative binding affinities and reaction rates of the (R) and (S) enantiomers [22]. Aspergillus niger epoxide hydrolase demonstrates preferential hydrolysis of (R)-2-vinyloxirane, leaving the desired (S)-enantiomer enriched in the reaction mixture [23] [24]. Research indicates that enantioselectivity factors (E values) exceeding 100 can be achieved with optimized enzyme variants [25].

Enzyme Engineering and Optimization

Recent advances in protein engineering have significantly enhanced the performance of epoxide hydrolases for vinyl epoxide resolution [25] [26]. Site-directed mutagenesis targeting key active site residues has yielded variants with improved enantioselectivity and catalytic activity [25]. The engineered variant VDF (W182F/S207V/N240D) from Agromyces mediolanus demonstrates a seven-fold enhancement in enantioselectivity, achieving E values of 90 for epichlorohydrin resolution [25].

Bacillus subtilis engineered enzyme (BSEH) represents another significant advancement in enzymatic resolution technology [27]. This system achieves enantioselectivities exceeding 98% ee with improved substrate tolerance and operational stability [27]. The enhanced performance results from rational design approaches targeting substrate binding pockets and catalytic efficiency [26].

Process Optimization and Scale-Up

Enzymatic kinetic resolution processes require careful optimization of reaction conditions to maximize both yield and enantioselectivity [28] [24]. Optimal pH values typically range from 6.5-7.5, with temperatures maintained between 25-45°C to balance reaction rate and enzyme stability [24]. The theoretical maximum yield for kinetic resolution is 50%, representing complete conversion of one enantiomer while leaving the other untouched [29] [30].

Immobilization strategies have proven crucial for industrial applications, providing enhanced enzyme stability and enabling biocatalyst recycling [23] [24]. Aspergillus niger epoxide hydrolase immobilized on modified Eupergit C demonstrates remarkable stability, retaining 90% activity after multiple reaction cycles [23]. The immobilized system also exhibits improved enantioselectivity, with E values increasing from 25 to 56 for styrene oxide resolution [23].

Substrate Scope and Limitations

Enzymatic kinetic resolution demonstrates excellent compatibility with vinyl-substituted epoxides [27] [21]. Different epoxide hydrolase sources exhibit complementary substrate specificities: fungal enzymes (Aspergillus species) excel with styrene oxide-type substrates, while bacterial enzymes (Rhodococcus species) demonstrate superior performance with highly substituted epoxides [21].

The inherent limitation of kinetic resolution—maximum 50% theoretical yield—represents the primary constraint for industrial applications [29]. This limitation has driven research toward dynamic kinetic resolution approaches, which combine enzymatic resolution with in situ racemization to achieve higher overall yields [31].

Industrial Scalability Challenges in Chiral Synthesis

The industrial production of enantiomerically pure (S)-2-vinyloxirane faces numerous scalability challenges that significantly impact process economics and feasibility [17] [32].

Economic Considerations

Catalyst costs represent the most significant economic barrier for large-scale chiral synthesis [16]. Titanium-based Sharpless catalysts require expensive chiral ligands and significant catalyst loadings (5-10 mol%), substantially increasing production costs [12]. While advanced systems like titanium-salalen complexes operate at reduced loadings (0.1-1 mol%), the ligand synthesis involves multiple steps and specialized reagents [15].

Catalyst recovery and recycling present additional economic challenges [16]. Homogeneous catalytic systems require sophisticated separation procedures that often involve chromatographic purification or crystallization, adding significant operational costs [17]. Heterogeneous alternatives, while promising for catalyst recycling, typically demonstrate reduced enantioselectivity compared to homogeneous systems [33].

Process Engineering Challenges

Heat management in large-scale epoxidation reactions poses significant technical challenges [8]. The highly exothermic nature of peroxide-based oxidations can lead to thermal runaway conditions, necessitating sophisticated temperature control systems [8]. Continuous flow reactors and improved heat transfer systems offer potential solutions but require substantial capital investment [34].

Product purification at industrial scales demands advanced separation technologies [17]. The separation of enantiomers typically requires chiral chromatography or crystallization-based resolution, both of which are capital-intensive and operationally complex [32]. Additionally, the removal of metal-containing by-products necessitates specialized waste treatment systems [17].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable